molecular formula C12H15IN2O2 B4139076 N-(3-iodophenyl)-2-(4-morpholinyl)acetamide

N-(3-iodophenyl)-2-(4-morpholinyl)acetamide

Cat. No. B4139076
M. Wt: 346.16 g/mol
InChI Key: LGOIZBFYXPFHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-iodophenyl)-2-(4-morpholinyl)acetamide, also known as IPA-3, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of P21-activated kinase 1 (PAK1), which is a protein that plays a role in various cellular processes such as cell proliferation, migration, and survival.

Scientific Research Applications

N-(3-iodophenyl)-2-(4-morpholinyl)acetamide has been studied extensively in scientific research due to its potential therapeutic applications. One of the main areas of research for N-(3-iodophenyl)-2-(4-morpholinyl)acetamide is cancer treatment. PAK1 is overexpressed in many types of cancer, and its inhibition by N-(3-iodophenyl)-2-(4-morpholinyl)acetamide has been shown to decrease cancer cell proliferation and migration. N-(3-iodophenyl)-2-(4-morpholinyl)acetamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-(3-iodophenyl)-2-(4-morpholinyl)acetamide has been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases.

Mechanism of Action

N-(3-iodophenyl)-2-(4-morpholinyl)acetamide works by inhibiting the activity of PAK1, which is a protein that plays a role in various cellular processes. PAK1 is activated by binding to small GTPases such as Rac and Cdc42. Once activated, PAK1 can phosphorylate downstream targets that regulate cell proliferation, migration, and survival. N-(3-iodophenyl)-2-(4-morpholinyl)acetamide binds to the ATP-binding pocket of PAK1 and prevents its activation, leading to decreased phosphorylation of downstream targets.
Biochemical and Physiological Effects:
N-(3-iodophenyl)-2-(4-morpholinyl)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(3-iodophenyl)-2-(4-morpholinyl)acetamide inhibits cell proliferation and migration, leading to decreased tumor growth. In neurodegenerative diseases, N-(3-iodophenyl)-2-(4-morpholinyl)acetamide may prevent neuronal cell death and improve cognitive function. N-(3-iodophenyl)-2-(4-morpholinyl)acetamide also has anti-inflammatory effects and may be useful in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-iodophenyl)-2-(4-morpholinyl)acetamide in lab experiments is its specificity for PAK1. N-(3-iodophenyl)-2-(4-morpholinyl)acetamide does not inhibit other kinases, which reduces the risk of off-target effects. However, one limitation of using N-(3-iodophenyl)-2-(4-morpholinyl)acetamide is its low solubility in water, which can make it difficult to administer in experiments. N-(3-iodophenyl)-2-(4-morpholinyl)acetamide also has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on N-(3-iodophenyl)-2-(4-morpholinyl)acetamide. One area of research is the development of more potent and selective PAK1 inhibitors. Another area of research is the investigation of N-(3-iodophenyl)-2-(4-morpholinyl)acetamide's potential use in combination with other cancer treatments such as chemotherapy and radiation therapy. In addition, further studies are needed to determine the safety and efficacy of N-(3-iodophenyl)-2-(4-morpholinyl)acetamide in vivo, and to investigate its potential use in treating other diseases such as inflammatory disorders and autoimmune diseases.
In conclusion, N-(3-iodophenyl)-2-(4-morpholinyl)acetamide is a promising compound with potential therapeutic applications in cancer treatment and neurodegenerative diseases. Its specificity for PAK1 makes it a valuable tool for studying the role of PAK1 in various cellular processes. However, further research is needed to fully understand its mechanism of action and potential uses in treating other diseases.

properties

IUPAC Name

N-(3-iodophenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IN2O2/c13-10-2-1-3-11(8-10)14-12(16)9-15-4-6-17-7-5-15/h1-3,8H,4-7,9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOIZBFYXPFHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-iodophenyl)-2-morpholin-4-ylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(3-iodophenyl)-2-(4-morpholinyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-iodophenyl)-2-(4-morpholinyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-iodophenyl)-2-(4-morpholinyl)acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3-iodophenyl)-2-(4-morpholinyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-iodophenyl)-2-(4-morpholinyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-iodophenyl)-2-(4-morpholinyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.